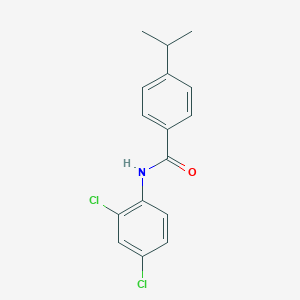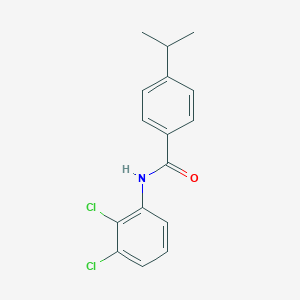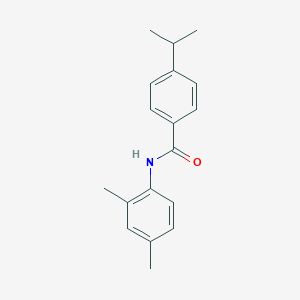
4-bromo-N-propyl-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-propyl-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents and water. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-N-propyl-1-naphthalenesulfonamide is not fully understood. However, studies have suggested that it binds to specific proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as inhibition of enzyme activity, induction of cell death, or changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-propyl-1-naphthalenesulfonamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to bind specifically to certain proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-bromo-N-propyl-1-naphthalenesulfonamide is its potential use as a fluorescent probe for the detection of proteins and nucleic acids. It has also been found to have potential applications as an anticancer agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-propyl-1-naphthalenesulfonamide. One area of research could be the development of new fluorescent probes based on this compound for the detection of specific proteins and nucleic acids. Another area of research could be the further investigation of its potential as an anticancer agent, including studies on its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 4-bromo-N-propyl-1-naphthalenesulfonamide can be achieved by reacting 4-bromo-1-naphthalenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-propyl-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a fluorescent probe for the detection of proteins and nucleic acids. This compound has been found to bind specifically to certain proteins and nucleic acids, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Another area of research has been the use of 4-bromo-N-propyl-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C13H14BrNO2S |
|---|---|
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
4-bromo-N-propylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14BrNO2S/c1-2-9-15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-8,15H,2,9H2,1H3 |
InChI-Schlüssel |
NOIHDDKFPOUSHG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




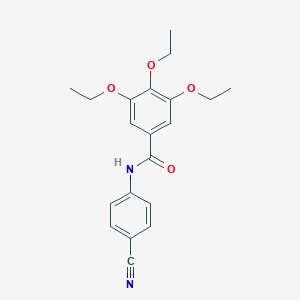
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


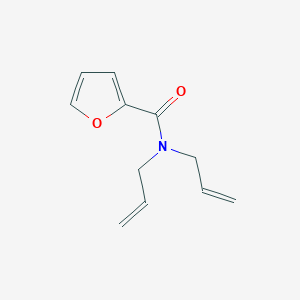

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
